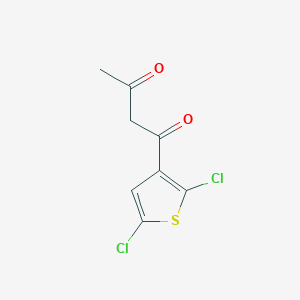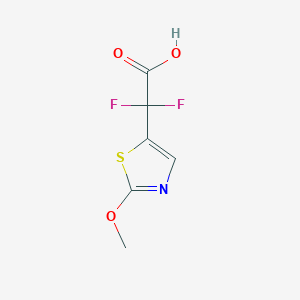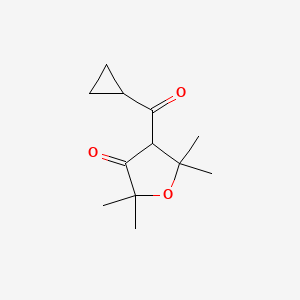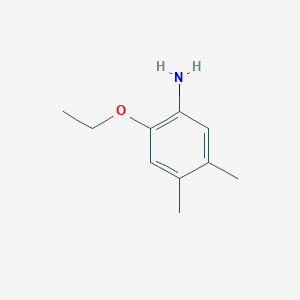
1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione is an organic compound with the molecular formula C8H6Cl2O2S. This compound is characterized by the presence of a thiophene ring substituted with two chlorine atoms and a butane-1,3-dione moiety. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione typically involves the condensation of 2,5-dichlorothiophene with butane-1,3-dione under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione is not fully understood. studies suggest that it may interact with various molecular targets, including enzymes and receptors. For example, molecular docking studies have shown that derivatives of this compound can bind to cytochrome P450 enzymes, potentially inhibiting their activity . This interaction could lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides: These compounds share the dichlorothiophene moiety and have shown similar biological activities.
6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile: Another compound with a dichlorothiophene ring, used in similar research applications.
Uniqueness
1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione is unique due to its specific combination of a thiophene ring and a butane-1,3-dione moiety. This structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis. Its potential biological activities also make it a compound of interest in medicinal chemistry.
Properties
Molecular Formula |
C8H6Cl2O2S |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H6Cl2O2S/c1-4(11)2-6(12)5-3-7(9)13-8(5)10/h3H,2H2,1H3 |
InChI Key |
WXCOXMCJGYRSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=C(SC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-3,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275144.png)


![3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B15275166.png)
![7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275172.png)

![2-[4-(Aminomethyl)phenoxy]acetonitrile](/img/structure/B15275191.png)
![2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B15275198.png)





